molecular formula C8H4BrF3O B124021 4'-Bromo-2,2,2-trifluoroacetophenone CAS No. 16184-89-7

4'-Bromo-2,2,2-trifluoroacetophenone

Cat. No. B124021
CAS RN: 16184-89-7
M. Wt: 253.02 g/mol
InChI Key: IHGSAQHSAGRWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05608062

Procedure details

6.88 g (0.027 mol) of 2,2,2-trifluoro-1-(4-bromophenyl)ethanol and 0.46 g (0.00135 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 100 ml of methylene chloride at room temperature. 16.6 ml (0.032 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 15 minutes with vigorous stirring and the mixture is stirred for a further 6 hours during which the reaction temperature rises to 28° C. The reaction mixture is added to 100 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.5 mbar, 90°-110° C. bath temperature), 4.13 g (60.4% of theory) of 4-trifluoroacetylbromobenzene are obtained. nD20 : 1.5112.
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)[OH:4].Cl[O-].[Na+].O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[F:13][C:2]([F:1])([F:12])[C:3]([C:5]1[CH:6]=[CH:7][C:8]([Br:11])=[CH:9][CH:10]=1)=[O:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6.88 g
Type
reactant
Smiles
FC(C(O)C1=CC=C(C=C1)Br)(F)F
Name
Quantity
0.46 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in within 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 6 hours during which the reaction temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
rises to 28° C
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted several times with methylene chloride
WASH
Type
WASH
Details
the combined organic phases are washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the volatiles are distilled off
DISTILLATION
Type
DISTILLATION
Details
distillation of the crude product in a kugelrohr (0.5 mbar, 90°-110° C. bath temperature), 4.13 g (60.4% of theory) of 4-trifluoroacetylbromobenzene
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
FC(C(=O)C1=CC=C(C=C1)Br)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.